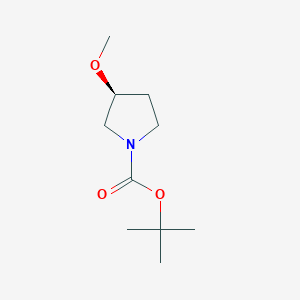

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGLOKJPWGIJT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476507 | |

| Record name | (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-69-2 | |

| Record name | (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate physical properties

An In-Depth Technical Guide to (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of pyrrolidine, a core scaffold in numerous biologically active molecules, this compound serves as a valuable chiral building block in asymmetric synthesis.[1] Its structural features—a stereodefined center, a methoxy functional group, and a tert-butyloxycarbonyl (Boc) protecting group—make it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, synthesis protocols, and applications for researchers, scientists, and drug development professionals.

Compound Identification and Physical Properties

Accurate identification and understanding of core physical properties are foundational to the successful application of any chemical reagent.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-methoxypyrrolidine-1-carboxylate | [2] |

| CAS Number | 550371-69-2 | [2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [2][3] |

| Synonyms | (S)-1-Boc-3-methoxypyrrolidine, tert-Butyl (3S)-3-methoxy-1-pyrrolidinecarboxylate | [2] |

Core Physical Properties

These properties are critical for planning reactions, purification, and storage.

| Property | Value | Notes |

| Appearance | Colorless to light yellow oil | [4] |

| Boiling Point | 253.9 ± 33.0 °C (Predicted) | [5] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [5] |

| LogP (XLogP3) | 1.2 - 1.3 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[2][3] |

| Storage Temperature | 2-8°C | Recommended for maintaining stability and purity.[4][5] |

Spectroscopic and Analytical Characterization

Structural verification is a critical step in ensuring material quality. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a strong singlet around δ 1.46 ppm.[6] The protons on the pyrrolidine ring would appear as a series of multiplets between δ 3.46 and 3.82 ppm.[6] The methoxy group protons would be visible as a singlet around δ 3.3 ppm, and the proton at the chiral center (C-3) would likely be a multiplet around δ 4.0 ppm.

-

¹³C NMR: The carbon spectrum will feature a prominent signal for the quaternary carbon of the Boc group around 80 ppm and its methyl carbons around 28 ppm. The pyrrolidine ring carbons would resonate in the δ 25-60 ppm range, while the methoxy carbon would appear around 56 ppm. The carbonyl carbon of the Boc group is expected in the δ 154-155 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about functional groups. A strong absorption band is expected around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate (Boc group). The C-O stretching vibrations of the ether and carbamate will appear in the 1100-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Under electrospray ionization (ESI-MS), the compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 202.14. The exact mass is 201.1365 g/mol .[2] Fragmentation may involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

Analytical Workflow

A robust quality control workflow is essential before using the compound in a synthetic sequence.

Caption: Standard analytical workflow for material verification.

Synthesis and Purification

This compound is typically synthesized from its corresponding hydroxyl precursor, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The following protocol is a representative method based on a standard Williamson ether synthesis.

Representative Synthesis Protocol

Reaction: Methylation of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Rationale: This procedure utilizes a strong base to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile to attack a methylating agent. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the reactants and its relative inertness under these conditions.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the deprotonation step.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0°C for 30 minutes.

-

Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The utility of this compound lies in its pre-installed stereocenter and versatile functional handles.

-

Chiral Scaffold: It provides a rigid pyrrolidine ring with a defined (S)-stereochemistry, which is a common motif in many pharmaceuticals. This allows for the stereoselective synthesis of drug candidates.

-

Boc Protection: The Boc group is a stable and reliable protecting group for the nitrogen atom, preventing its participation in unwanted side reactions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine, which can then be functionalized in subsequent synthetic steps.

-

Methoxy Group: The methoxy group can influence the molecule's conformation and metabolic stability. It can also serve as a handle for further chemical modification or act as a key pharmacophoric element interacting with a biological target.

Role as a Synthetic Intermediate

Sources

- 1. 101469-92-5|(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. This compound | C10H19NO3 | CID 12050278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 1-methoxypyrrolidine-3-carboxylate | C10H19NO3 | CID 154057528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R,4S)-tert-Butyl 3-AMino-4-Methoxypyrrolidine-1-carboxylate | 121242-20-4 [amp.chemicalbook.com]

- 5. 1-BOC-3-METHOXYPYRROLIDINE | 146257-03-6 [amp.chemicalbook.com]

- 6. (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

Synthesis of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into a variety of biologically active molecules. Its stereodefined 3-methoxypyrrolidine core is a key pharmacophoric element in numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies for preparing this important intermediate, with a focus on stereochemical control and practical, scalable methodologies. We will delve into the synthesis of the key precursor, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, from readily available chiral pool starting materials. Subsequently, this guide will explore in detail the critical stereospecific methylation of the hydroxyl group to yield the target compound, with an emphasis on the mechanistic underpinnings of the Williamson ether synthesis and the Mitsunobu reaction to ensure retention of the desired (S)-configuration.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Substitution on the pyrrolidine ring, particularly with stereochemically defined functional groups, allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile intermediate for the introduction of the (S)-3-methoxypyrrolidine moiety. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic transformations.

The primary challenge in the synthesis of this compound lies in the precise control of the stereochemistry at the C3 position. This guide will therefore focus on synthetic routes that begin with enantiomerically pure starting materials and employ stereospecific reactions to ensure the final product is obtained with high enantiomeric purity.

Part 1: Synthesis of the Chiral Precursor: (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

The most common and economically viable approach to this compound begins with the synthesis of its hydroxylated precursor. This can be efficiently achieved from readily available and inexpensive chiral starting materials such as L-malic acid or trans-4-hydroxy-L-proline.

Synthesis from L-Malic Acid

L-malic acid is an attractive starting material due to its low cost and the presence of the desired (S)-stereocenter. The synthetic sequence involves the formation of a cyclic imide, followed by reduction. A general, multi-step synthesis has been reported with a key advantage of a shorter route and higher yield.[1]

Experimental Protocol: Synthesis of (S)-3-hydroxypyrrolidine from L-Malic Acid [1]

-

Amide Formation: L-malic acid is reacted with an amine (e.g., benzylamine) or ammonia in a suitable solvent at elevated temperatures (55-150 °C) to form the corresponding diamide.

-

Cyclization to Imide: The resulting amide undergoes thermal or acid-catalyzed cyclization to form the corresponding succinimide derivative.

-

Reduction: The imide is then reduced to the desired (S)-3-hydroxypyrrolidine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane complexes.

-

Boc Protection: The secondary amine of (S)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Synthesis from trans-4-hydroxy-L-proline

Another efficient route utilizes the naturally occurring amino acid, trans-4-hydroxy-L-proline. This method involves decarboxylation, followed by N-protection.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate from trans-4-hydroxy-L-proline

-

Decarboxylation: Trans-4-hydroxy-L-proline is subjected to a decarboxylation reaction, typically by heating in a high-boiling solvent, to afford (R)-3-hydroxypyrrolidine.

-

N-Boc Protection: The resulting (R)-3-hydroxypyrrolidine is then protected with di-tert-butyl dicarbonate (Boc₂O) to give (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

-

Stereochemical Inversion (if necessary): To obtain the desired (S)-enantiomer, a stereochemical inversion of the hydroxyl group can be performed at this stage, for example, via a Mitsunobu reaction with a carboxylic acid followed by hydrolysis.

Part 2: Stereospecific Methylation of (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

The conversion of the hydroxyl group to a methoxy group while retaining the (S)-stereochemistry is the most critical step in the synthesis. Direct methylation via a standard Williamson ether synthesis using a methylating agent like methyl iodide would proceed via an Sₙ2 mechanism, leading to the inversion of the stereocenter and the formation of the undesired (R)-enantiomer. Therefore, strategies that result in an overall retention of configuration are required.

Williamson Ether Synthesis with Double Inversion

A reliable method to achieve retention of configuration is to perform a two-step sequence involving two consecutive Sₙ2 reactions, each proceeding with inversion.

Logical Workflow for Double Inversion Williamson Ether Synthesis

Caption: Double inversion strategy for stereoretentive methylation.

Experimental Protocol: Williamson Ether Synthesis with Double Inversion

-

Activation of the Hydroxyl Group: (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction converts the hydroxyl group into a good leaving group (tosylate or mesylate) and proceeds with inversion of configuration at the C3 center, yielding the (R)-sulfonate ester.

-

Nucleophilic Substitution with Methoxide: The resulting (R)-tert-butyl 3-(tosyloxy/mesyloxy)pyrrolidine-1-carboxylate is then treated with a methoxide source, such as sodium methoxide (NaOMe) in methanol. This is a classical Sₙ2 reaction where the methoxide ion displaces the tosylate or mesylate group, again with inversion of configuration. This second inversion restores the original stereochemistry, leading to the desired this compound.

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the direct conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[2][3] In this case, using methanol as the nucleophile would directly lead to the (R)-enantiomer. However, the Mitsunobu reaction can be strategically employed to achieve the desired (S)-product.

Logical Workflow for Mitsunobu-based Synthesis

Caption: Mitsunobu reaction for methylation, highlighting the inversion of stereochemistry.

To obtain the (S)-methoxy product, one would need to start with the (R)-hydroxy precursor.

Experimental Protocol: Mitsunobu Reaction [2]

-

Reaction Setup: To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF), is added methanol (a large excess can be used as the solvent as well).

-

Addition of Azodicarboxylate: The mixture is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by purification by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Data Summary

| Synthetic Step | Starting Material | Key Reagents | Product | Typical Yield | Key Considerations |

| Precursor Synthesis | L-Malic Acid | 1. Amine/NH₃2. Heat/Acid3. Reducing Agent4. Boc₂O | (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Moderate to Good | Multi-step process, requires careful control of reduction. |

| Precursor Synthesis | trans-4-hydroxy-L-proline | 1. Heat2. Boc₂O | (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Good | Decarboxylation can require high temperatures. |

| Methylation (Double Inversion) | (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 1. TsCl/MsCl, Pyridine2. NaOMe, MeOH | This compound | Good to Excellent | Two-step process, isolation of intermediate sulfonate ester. |

| Methylation (Mitsunobu) | (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | PPh₃, DEAD/DIAD, MeOH | This compound | Good | One-pot reaction, purification from byproducts can be challenging. |

Conclusion

The synthesis of this compound is a well-established process that relies on the principles of stereocontrolled synthesis. By starting from readily available chiral precursors and employing robust, stereospecific reactions, this valuable building block can be prepared in high enantiomeric purity. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chiral intermediate for their synthetic endeavors.

References

- Sweeney, J. B., & Doulcet, J. (2018).

-

Organic Syntheses Procedure. (-)-2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. Available at: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Chembk. tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. (2024). Available at: [Link]

- Google Patents. (2010). Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof. CN101759619A.

- Google Patents. (2011). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. CN102249971A.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the spectral data, offering field-proven insights into the structural elucidation of this versatile chiral building block.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a valuable chiral intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereochemically defined pyrrolidine core is a prevalent motif in numerous biologically active molecules. The precise characterization of this compound is paramount to ensure the stereochemical integrity and purity of downstream products.

¹H NMR spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules. By probing the magnetic properties of hydrogen nuclei within a molecule, ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent protons. This guide will dissect the ¹H NMR spectrum of the title compound, explaining the causality behind the observed chemical shifts and coupling patterns.

Molecular Structure and Predicted ¹H NMR Spectrum

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹H NMR spectrum.

-

This compound possesses a five-membered pyrrolidine ring.

-

The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

-

A methoxy group is attached to the chiral center at the C3 position.

Due to the presence of the Boc group, the molecule exists as a mixture of two slowly interconverting rotamers (conformational isomers) at room temperature. This phenomenon arises from the restricted rotation around the carbamate C-N bond. As a result, some protons may appear as broadened signals or even as two distinct sets of signals in the ¹H NMR spectrum.

Based on the structure, we can predict the following signals:

-

tert-Butyl group (Boc): A sharp singlet, integrating to 9 protons, in the upfield region (around 1.4-1.5 ppm).

-

Methoxy group: A sharp singlet, integrating to 3 protons, typically found around 3.3 ppm.

-

Pyrrolidine ring protons: A series of multiplets in the region of 1.8-4.0 ppm, corresponding to the seven protons on the pyrrolidine ring. These protons are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.

Experimental ¹H NMR Data and Interpretation

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, data from closely related analogs and general principles of NMR spectroscopy allow for a detailed and accurate interpretation. The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and assignments for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| C(CH₃)₃ (Boc) | ~1.46 | s | 9H | - |

| OCH₃ | ~3.30 | s | 3H | - |

| H4a, H4b | ~1.90 - 2.10 | m | 2H | Complex |

| H2a, H2b, H5a, H5b | ~3.20 - 3.70 | m | 4H | Complex |

| H3 | ~3.80 - 4.00 | m | 1H | Complex |

Causality behind the Chemical Shifts:

-

tert-Butyl Protons (Boc): These protons are shielded and appear at a high field (low ppm) due to their aliphatic nature and distance from electronegative atoms.

-

Methoxy Protons: The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 3.30 ppm.

-

Pyrrolidine Ring Protons:

-

The protons on carbons adjacent to the nitrogen atom (C2 and C5) are significantly deshielded due to the electron-withdrawing effect of the nitrogen and the carbamate group, appearing in the 3.20 - 3.70 ppm range.

-

The protons on C4 are further away from the nitrogen and are therefore found at a higher field (1.90 - 2.10 ppm).

-

The proton on C3 (H3) is directly attached to the carbon bearing the electronegative methoxy group, leading to its downfield shift to the 3.80 - 4.00 ppm region.

-

Spin-Spin Coupling Network: A Visual Guide

The connectivity of the protons within the pyrrolidine ring can be visualized through a spin-spin coupling diagram. This diagram illustrates which protons are splitting each other's signals, providing invaluable information for signal assignment.

Figure 1. Spin-spin coupling network in the pyrrolidine ring.

Interpreting the Coupling:

-

Geminal Coupling (²J): Protons on the same carbon atom (e.g., H2a and H2b) will split each other's signals.

-

Vicinal Coupling (³J): Protons on adjacent carbon atoms (e.g., H3 and H2a/H2b) will also split each other. The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the protons and can provide conformational information.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for this type of compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.

-

-

Data Processing:

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Conclusion and Future Perspectives

This guide has provided a detailed theoretical and practical framework for understanding the ¹H NMR spectrum of this compound. The predicted chemical shifts, multiplicities, and coupling patterns serve as a robust reference for the structural verification and purity assessment of this important chiral building block. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. These advanced techniques would definitively establish the proton-proton and proton-carbon correlations, respectively. As the demand for enantiopure pharmaceuticals continues to grow, the mastery of analytical techniques like NMR spectroscopy is indispensable for ensuring the quality and efficacy of next-generation therapeutics.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link][1]

-

Macmillan Group, Princeton University. Supplementary Information. [Link][2]

-

Oregon State University. ¹H NMR Chemical Shifts. [Link]

-

University of California, Davis. ¹H NMR Coupling Constants. [Link]

Sources

Navigating the Chiral Maze: A Technical Guide to the Synthesis and Purity Verification of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

Abstract

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate stands as a critical chiral building block in the landscape of modern medicinal chemistry. Its defined stereochemistry is a fundamental prerequisite for the efficacy and safety of numerous drug candidates. This in-depth guide provides a comprehensive exploration of the synthetic routes to this valuable compound and details the rigorous analytical methods required to confirm its chiral purity. By elucidating the principles behind chiral separation techniques and offering field-tested protocols, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to ensure the stereochemical integrity of their molecules.

Introduction: The Criticality of Chirality in Pharmaceuticals

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration in drug design and development. Enantiomers, which are mirror-image isomers that cannot be superimposed, frequently exhibit divergent pharmacological and toxicological properties. The historical example of thalidomide, where one enantiomer provided therapeutic relief while the other caused severe birth defects, serves as a powerful reminder of the profound impact of chirality on biological activity.[]

This compound is a key intermediate in the synthesis of a wide array of therapeutic agents. The specific (S)-configuration at the 3-position of the pyrrolidine ring is often essential for the precise molecular interactions required for a drug's intended biological effect. Therefore, the ability to produce this compound with high enantiomeric purity and to accurately verify that purity is a cornerstone of safe and effective drug development.

Synthetic Pathways to Enantiopure this compound

The synthesis of the desired (S)-enantiomer is typically achieved through two principal strategies: the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis.

Asymmetric Synthesis: A Direct and Efficient Approach

Asymmetric synthesis aims to create the target molecule with the desired stereochemistry directly, thus avoiding a resolution step and maximizing potential yields. A prevalent and effective method begins with a commercially available chiral starting material, (S)-3-hydroxypyrrolidine.[2][3] This strategy leverages the existing stereocenter, and subsequent chemical transformations are designed to preserve its configuration.

Workflow for Asymmetric Synthesis

Fig. 1: Asymmetric Synthesis Workflow

In this pathway, the initial step involves protecting the nitrogen atom of (S)-3-hydroxypyrrolidine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent unwanted side reactions in the subsequent methylation step. The hydroxyl group is then deprotonated using a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from a methylating agent like methyl iodide to yield the final product. This method is highly regarded for its stereochemical fidelity.

Chiral Resolution: A Classical Separation Technique

While less common for this specific molecule due to the availability of the chiral precursor, chiral resolution is a fundamental technique in stereoselective synthesis. It involves synthesizing a racemic mixture of tert-butyl 3-methoxypyrrolidine-1-carboxylate and then separating the two enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility, through fractional crystallization.

Analytical Techniques for Determining Chiral Purity

Verifying the enantiomeric purity of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[4] This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation and allowing for their individual quantification.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral column, such as one containing a cellulose or amylose derivative, is often a suitable choice.

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used. The ratio is optimized to achieve baseline separation. A common starting point is 90:10 (v/v) hexane:isopropanol.

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in the mobile phase.

-

Instrumentation Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

-

Analysis: Initially, a racemic standard is injected to determine the retention times of both the (S) and (R) enantiomers. Following this, the synthesized sample is injected for analysis.

-

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Data Presentation: Typical Chiral HPLC Results

| Parameter | Value |

| Column | Polysaccharide-based Chiral Column |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 10.2 min |

| Enantiomeric Excess (% ee) | > 99.5% |

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers an alternative to HPLC. The principle is similar, employing a chiral stationary phase within a capillary column to separate the enantiomers in the gas phase.

NMR Spectroscopy with Chiral Shift Reagents

Principle: In a standard NMR spectrum, enantiomers are indistinguishable. However, the addition of a chiral shift reagent (CSR), often a lanthanide complex, can induce chemical shift differences between the enantiomers.[5][6] The CSR forms transient diastereomeric complexes with the enantiomers, leading to separate signals for corresponding protons. The ratio of the integrals of these signals can be used to determine the enantiomeric excess.[7][8]

Workflow for Chiral NMR Analysis

Fig. 2: Chiral NMR Analysis Workflow

This technique is a valuable complementary tool to chiral chromatography, though it requires careful optimization of the concentration of the shift reagent.

Conclusion

The synthesis of this compound with high enantiomeric purity is a crucial undertaking in the development of many modern pharmaceuticals. Asymmetric synthesis from a chiral precursor provides a direct and efficient route to this important molecule.[9] However, the synthesis must be complemented by rigorous analytical verification of chiral purity, with chiral HPLC being the industry-standard method. By adhering to these well-established synthetic and analytical principles, drug development professionals can ensure the stereochemical integrity of their compounds, a critical step in the journey to creating safe and effective medicines.

References

- Redant, R., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH.

- Baussanne, I., et al. (1998). Asymmetric synthesis of 3-substituted pyrrolidones via α-alkylation of a chiral non-racemic γ-lactam. Tetrahedron: Asymmetry, 9(5), 797-804.

- Asano, K., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

- Asano, K., et al. (2017).

- Luy, B., et al. (2011). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. KIT - Institut für Organische Chemie.

- Pace, V., et al. (2022).

- King, S. A., et al. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.

- Chemicalbook. (n.d.).

- Ambeed.com. (n.d.).

- Wenzel, T. J., et al. (2025). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.

- PubChem. (n.d.). (S)

- Pharmaffiliates. (n.d.). CAS No: 101469-92-5| Chemical Name : (S)

- Kumar, A., et al. (2004). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins.

- Phenomenex. (n.d.).

- Google Patents. (n.d.). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.

- Lanni, C., et al. (2019). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.

- Whitesides, G. M., & Lewis, D. W. (1971). The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. J. Am. Chem. Soc., 93, 5914-16.

- BOC Sciences. (n.d.). Chiral Compounds.

- ChemicalBook. (n.d.). (S)

- Beilstein Journals. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.

- MedChemExpress. (n.d.).

- Strege, M. A., & Tabb, D. L. (2023).

- BLDpharm. (n.d.). 191347-94-1|(R)

- PubChem. (n.d.).

- BLDpharm. (n.d.). 101469-92-5|(S)

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 101469-92-5|(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]

- 6. The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents | Whitesides Research Group [gmwgroup.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate and its Structural Analogs in Drug Discovery

This guide provides a comprehensive technical overview of (S)-tert-butyl 3-methoxypyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. We will delve into its synthetic utility, the strategic design of its structural analogs, and their applications in developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the pyrrolidine scaffold.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, found in over 20 FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as enhanced aqueous solubility and the capacity to form crucial hydrogen bond interactions with biological targets. The nitrogen atom can act as a hydrogen bond donor, or, when substituted, a hydrogen bond acceptor. This versatility, combined with the stereochemical complexity that can be introduced at various positions, makes pyrrolidine derivatives attractive candidates for a wide range of therapeutic targets.

This compound serves as a key starting material for accessing a diverse array of substituted pyrrolidines. The methoxy group at the 3-position provides a handle for further functionalization or can be retained to modulate the electronic and steric properties of the final compound. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for controlled reactions at other parts of the molecule before its strategic removal to enable further derivatization of the amine.

Synthetic Strategies for Analog Generation

The generation of structural analogs of this compound is pivotal for exploring the structure-activity relationship (SAR) of a lead compound. Key modifications often involve alterations at the 1, 3, and 4-positions of the pyrrolidine ring.

N-Deprotection and Functionalization

A critical step in the synthesis of many pyrrolidine-based analogs is the removal of the N-Boc protecting group. This unmasks the secondary amine, allowing for a wide range of subsequent reactions, including acylation, alkylation, and reductive amination.

This protocol outlines a standard procedure for the acidic cleavage of the Boc group.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (2-10 eq) to the stirred solution.[2]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

-

Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-3-methoxypyrrolidine. Further purification can be achieved by distillation or chromatography if necessary.

Modification of the 3-Position

The methoxy group at the 3-position can be replaced with other functionalities to probe different interactions with a biological target. This often begins with the corresponding 3-hydroxy analog, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

This protocol describes the conversion of the hydroxyl group to a bromide, which can then be displaced by various nucleophiles.

Materials:

-

(R)-(-)-N-Boc-3-pyrrolidinol (Note: (R)-pyrrolidinol is used to obtain the (S)-bromide due to inversion of stereochemistry in the subsequent reaction)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Argon atmosphere

Procedure:

-

To a round bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) and CBr₄ (1.0 eq).[3]

-

Add dry THF and cool the mixture to 5°C.[3]

-

Add PPh₃ (1.0 eq) portion-wise over 5 minutes.[3]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solid triphenylphosphine oxide by filtration and wash with diethyl ether.

-

Concentrate the filtrate and purify by column chromatography (e.g., 1:3 EtOAc:Hexanes) to yield (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate.[3]

The resulting 3-bromo derivative can then be subjected to nucleophilic substitution with a variety of nucleophiles (e.g., azides, cyanides, thiols, amines) to introduce diverse functionalities at this position.

[3+2] Cycloaddition Reactions

For the de novo synthesis of more complex pyrrolidine analogs, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful strategy.[1] This method allows for the construction of the pyrrolidine ring with a high degree of stereocontrol and the introduction of multiple substituents in a single step.

Diagram: General [3+2] Cycloaddition for Pyrrolidine Synthesis

Caption: [3+2] cycloaddition of an azomethine ylide and an alkene to form a substituted pyrrolidine ring.

Structure-Activity Relationships (SAR) of Pyrrolidine-Based Analogs

The systematic modification of the pyrrolidine scaffold has led to the discovery of potent inhibitors for a variety of biological targets. The following table summarizes key SAR findings for different classes of pyrrolidine-based compounds.

| Target | Core Scaffold | Key SAR Observations | Reference(s) |

| Dipeptidyl Peptidase IV (DPP-IV) | (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine | Substituents at the C5 position significantly impact potency, chemical stability, and pharmacokinetic properties. A covalent bond is formed between the cyano group and a serine residue in the catalytic site. | [4] |

| ST2 (Suppression of Tumorigenicity 2) | 1-(Furan-2-ylmethyl)pyrrolidine | The position of substituents on the aromatic rings is crucial. For instance, an ortho-nitro group on one ring and a dimethylamine or pyrrolidine group at the 4-position of another ring improved activity. The S-isomers generally exhibit higher activity than the R-isomers. | [5] |

| α-Amylase and α-Glucosidase | Pyrrolidine-based chalcones | The presence of a pyrrolidine ring is a key pharmacophore. The nature and position of substituents on the chalcone backbone influence the dual inhibitory activity. | [6] |

| Peroxisome Proliferator-Activated Receptors (PPARα/γ) | 3,4-disubstituted pyrrolidine acid | The cis-3R,4S stereochemistry is preferred for potent dual agonism. | [7] |

These examples highlight the importance of stereochemistry and the nature of substituents on the pyrrolidine ring in determining biological activity.

Case Study: Pyrrolidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A series of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines has been discovered as potent DPP-IV inhibitors.[4] X-ray crystallography has revealed that these inhibitors bind to the catalytic site of DPP-IV, with the cyano group forming a covalent bond with a key serine residue.[4]

Diagram: Workflow for the Development of Pyrrolidine-Based DPP-IV Inhibitors

Caption: A typical workflow for the discovery and optimization of pyrrolidine-based DPP-IV inhibitors.

The development of these inhibitors involved the synthesis of a library of analogs with diverse substituents at the C5 position of the pyrrolidine ring.[4] This systematic approach allowed for the optimization of potency, chemical stability, selectivity against related peptidases, and pharmacokinetic properties, ultimately leading to the identification of potent and efficacious compounds.[4]

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its utility lies in the strategic access it provides to a wide array of chiral pyrrolidine analogs. A thorough understanding of the synthetic methodologies for modifying the pyrrolidine scaffold, coupled with a systematic exploration of structure-activity relationships, will continue to fuel the discovery of novel therapeutics targeting a broad spectrum of diseases. The insights and protocols provided in this guide serve as a foundation for researchers to design and synthesize the next generation of pyrrolidine-based drugs.

References

-

Ramirez, J. E., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 26(16), 4998. [Link]

-

Li, C., et al. (2021). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

-

Li, C., et al. (2020). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Molecules, 25(23), 5727. [Link]

-

Kim, D., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 49(12), 3544-3556. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Acar, Ç., et al. (2022). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega, 7(40), 35899-35912. [Link]

-

Yoshimoto, T., et al. (1991). Structure activity relationship of inhibitors specific for prolyl endopeptidase. Agricultural and Biological Chemistry, 55(1), 37-43. [Link]

-

Abernethy, D. R., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1196-1205. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

Introduction: The Significance of a Chiral Building Block

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, and the specific stereochemistry and functionalization at the C3 position are often crucial for achieving desired pharmacological activity. The methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic transformations. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this important intermediate, with a focus on the selection of starting materials and the rationale behind key experimental choices.

Core Synthetic Strategy: O-Methylation of (S)-1-Boc-3-hydroxypyrrolidine

The most direct and convergent approach to this compound is the O-methylation of the readily available precursor, (S)-1-Boc-3-hydroxypyrrolidine. This transformation is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Mechanism and Reagent Selection: A Tale of Deprotonation and Nucleophilic Attack

The Williamson ether synthesis proceeds through a two-step mechanism:

-

Deprotonation: The hydroxyl group of the alcohol is deprotonated by a strong base to form a more nucleophilic alkoxide.

-

Nucleophilic Substitution (SN2): The resulting alkoxide attacks an alkyl halide (in this case, a methylating agent) in an SN2 reaction, displacing the halide and forming the ether.

The choice of base and methylating agent is critical for achieving high yields and minimizing side reactions.

-

Base: Sodium hydride (NaH) is a commonly employed strong base for this transformation. As a non-nucleophilic base, it efficiently deprotonates the alcohol without competing in the subsequent substitution reaction. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the solubility of the reactants and intermediates.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent due to the excellent leaving group ability of iodide. Other methylating agents such as dimethyl sulfate can also be used, but methyl iodide is often preferred for its reactivity.

Alternative Approach: Phase-Transfer Catalysis for a Greener Profile

While the NaH/CH₃I system is effective, it requires strictly anhydrous conditions and the use of a hazardous reagent in sodium hydride. An increasingly popular alternative is the use of phase-transfer catalysis (PTC).[1][2][3] This methodology allows for the use of less hazardous and more economical bases like sodium hydroxide (NaOH) in a biphasic system.

In a typical PTC setup, the Boc-protected pyrrolidinol is dissolved in an organic solvent (e.g., toluene), and an aqueous solution of NaOH is used as the base. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the alcohol, and subsequently shuttles the resulting alkoxide to react with the methyl iodide. This approach often leads to cleaner reactions, easier workups, and avoids the need for flammable and moisture-sensitive hydrides.[1][4]

Strategic Sourcing of the Key Precursor: (S)-1-Boc-3-hydroxypyrrolidine

The commercial availability of (S)-1-Boc-3-hydroxypyrrolidine makes the aforementioned O-methylation a highly attractive route. However, for large-scale synthesis or when cost is a primary driver, it may be advantageous to synthesize this key precursor from more fundamental starting materials. Several well-established routes are available, each with its own set of advantages and considerations.

Route 1: Chiral Pool Synthesis from D-Malic Acid

D-malic acid, a readily available and inexpensive chiral starting material, can be converted to (S)-3-hydroxypyrrolidine through a multi-step sequence.[5][6][7] The general strategy involves:

-

Amidation and Cyclization: D-malic acid is reacted with benzylamine to form a di-amide, which upon heating, undergoes cyclization to form an N-benzyl-succinimide derivative.

-

Reduction: The succinimide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) to yield (S)-N-benzyl-3-hydroxypyrrolidine.

-

Debenzylation and Boc Protection: The benzyl group is removed via catalytic hydrogenation, and the resulting (S)-3-hydroxypyrrolidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to afford (S)-1-Boc-3-hydroxypyrrolidine.

dot graph "Synthesis_from_D_Malic_Acid" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from D-Malic Acid.

Route 2: Synthesis from (R)-Epichlorohydrin

Another common approach utilizes the versatile chiral building block, (R)-epichlorohydrin.[5][6][8][9] This route leverages the stereospecific ring-opening of the epoxide to establish the desired chirality.

-

Epoxide Ring-Opening: (R)-epichlorohydrin is reacted with a cyanide source, such as sodium cyanide, to open the epoxide ring and form (S)-4-chloro-3-hydroxybutyronitrile.

-

Reductive Cyclization: The nitrile and chloro functionalities are then subjected to a reductive cyclization. This is often achieved through catalytic hydrogenation over a Raney Nickel or palladium catalyst. The nitrile is reduced to a primary amine, which then undergoes intramolecular nucleophilic substitution to displace the chloride and form the pyrrolidine ring, yielding (S)-3-hydroxypyrrolidine.

-

Boc Protection: The final step is the protection of the secondary amine with a Boc group to give (S)-1-Boc-3-hydroxypyrrolidine.

dot graph "Synthesis_from_Epichlorohydrin" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from (R)-Epichlorohydrin.

Route 3: Stereochemical Inversion via Mitsunobu Reaction

An elegant alternative for accessing the (S)-enantiomer is through the stereochemical inversion of the more readily available (R)-1-Boc-3-hydroxypyrrolidine.[10] The Mitsunobu reaction is a powerful tool for achieving this transformation.

-

Mitsunobu Reaction: (R)-1-Boc-3-hydroxypyrrolidine is reacted with a nucleophile, typically a carboxylic acid like benzoic acid, in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This results in an SN2 reaction at the chiral center, leading to an inversion of configuration and the formation of the corresponding (S)-ester.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield (S)-1-Boc-3-hydroxypyrrolidine.

This route is particularly useful when (R)-1-Boc-3-hydroxypyrrolidine is more economically viable than its (S)-enantiomer.

Quantitative Data Summary

| Synthetic Step | Starting Material | Key Reagents | Typical Yield | Reference(s) |

| O-Methylation | (S)-1-Boc-3-hydroxypyrrolidine | NaH, CH₃I in THF | >90% | [1] |

| Boc Protection | (S)-3-hydroxypyrrolidine | Boc₂O, Et₃N in CH₂Cl₂ | >95% | [6] |

| Synthesis from D-Malic Acid (overall) | D-Malic Acid | Benzylamine, LiAlH₄, H₂/Pd-C, Boc₂O | 40-50% | [5][7] |

| Synthesis from (R)-Epichlorohydrin (overall) | (R)-Epichlorohydrin | NaCN, H₂/Raney Ni, Boc₂O | 60-70% | [6][9] |

| Stereochemical Inversion (Mitsunobu and Hydrolysis) | (R)-1-Boc-3-hydroxypyrrolidine | Benzoic Acid, PPh₃, DIAD; then NaOH | 70-80% | [10] |

Yields are approximate and can vary depending on specific reaction conditions and scale.

Experimental Protocol: O-Methylation of (S)-1-Boc-3-hydroxypyrrolidine

Materials:

-

(S)-1-Boc-3-hydroxypyrrolidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Conclusion: A Versatile Synthesis for a Key Intermediate

The synthesis of this compound can be efficiently achieved through the O-methylation of (S)-1-Boc-3-hydroxypyrrolidine. The choice of the specific synthetic route to this key precursor depends on factors such as cost, scale, and the availability of starting materials. The chiral pool approaches from D-malic acid and (R)-epichlorohydrin offer cost-effective, albeit longer, routes for large-scale production. For laboratory-scale synthesis and rapid access to the target molecule, the direct methylation of commercially available (S)-1-Boc-3-hydroxypyrrolidine is the most straightforward strategy. The methodologies outlined in this guide provide researchers and drug development professionals with a robust toolkit for the preparation of this important chiral building block.

References

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

PTC O-Methylation Using NaH/DMF – Are You Kidding Me? - Phase Transfer Catalysis. [Link]

-

Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]

-

Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

EPICHLOROHYDRIN and EPIBROMOHYDRIN. Organic Syntheses. [Link]

- CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof.

- US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.

-

Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

-

Williamson ether synthesis. Khan Academy. [Link]

-

Methylation with methyl iodide/sodium hydroxide. Stenutz. [Link]

- CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- US4910320A - Process for preparing 3-pyrrolidinol.

-

Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. MDPI. [Link]

-

What Is Phase Transfer Catalysis?. Chemistry For Everyone - YouTube. [Link]

Sources

- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 2. phasetransfer.com [phasetransfer.com]

- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 4. m.youtube.com [m.youtube.com]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide - Google Patents [patents.google.com]

- 9. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 10. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Procurement and Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structurally defined three-dimensional arrangement is a key feature leveraged by researchers to achieve specific molecular interactions with biological targets. The methoxy group at the 3-position, combined with the Boc-protected nitrogen, provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of neuroscience.[1][2] The enantiomeric purity of this reagent is paramount, as the biological activity of stereoisomers can differ significantly, with one enantiomer potentially offering the desired therapeutic effect while the other could be inactive or even detrimental.

This guide provides a comprehensive overview of the commercial landscape for this compound, outlines the critical quality control parameters, and details the analytical methodologies required to ensure its suitability for research and development applications.

Commercial Availability: A Comparative Overview

A number of chemical suppliers offer this compound (CAS Number: 550371-69-2).[3] Sourcing this key starting material requires careful consideration of purity, available quantities, and the supplier's quality management systems. Below is a comparative table of representative commercial suppliers.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities |

| ChemScene | CS-0079294 | ≥95% | Milligrams to Grams |

| Next Peptide | NP-23841 | ≥98% | Milligrams to Grams |

| 3ASenrise (via various distributors) | A028485 | Not specified | Inquiry for details |

Note: This table is not exhaustive and is intended to be a representative sample. Researchers should always obtain the latest information and a certificate of analysis directly from the supplier before purchase.

Synthetic Considerations and Potential Impurities

A common and efficient method for the preparation of this compound is through the Williamson ether synthesis.[4][5] This reaction typically involves the deprotonation of the readily available and often less expensive precursor, (S)-(+)-N-Boc-3-pyrrolidinol, with a strong base to form an alkoxide. This intermediate then undergoes nucleophilic substitution with a methylating agent, such as methyl iodide or dimethyl sulfate.

Key Reaction Steps:

-

Deprotonation: (S)-N-Boc-3-hydroxypyrrolidine is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to form the corresponding sodium alkoxide.

-

Methylation: The alkoxide is then reacted with a methylating agent to form the desired ether product.

Understanding this synthetic route is crucial for anticipating potential impurities. Incomplete reaction can lead to the presence of the starting material, (S)-N-Boc-3-hydroxypyrrolidine. The use of a strong base can also promote side reactions. Most critically, any racemic impurity in the starting material will be carried through to the final product. Therefore, rigorous quality control is essential to verify both chemical and enantiomeric purity.

Quality Control and Analytical Verification: A Self-Validating System

Ensuring the identity, purity, and enantiomeric integrity of this compound is a critical prerequisite for its use in any research or development workflow. A multi-pronged analytical approach is recommended for comprehensive quality assessment.

Logical Workflow for Quality Control

Sources

- 1. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H19NO3 | CID 12050278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate: A Key Chiral Building Block in Modern Drug Discovery

Abstract

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is a pivotal chiral building block in the synthesis of complex pharmaceutical agents. Its stereodefined pyrrolidine core, coupled with the methoxy functional group and the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a highly sought-after intermediate in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, robust characterization methods, and its applications in the development of novel therapeutics. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage this valuable molecule in their research endeavors.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its non-planar, five-membered saturated heterocyclic structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] When chirality is introduced, as in the case of this compound, the resulting enantiomerically pure compounds can exhibit significantly different pharmacological activities, underscoring the importance of stereochemistry in drug design.

The "(S)" designation signifies a specific three-dimensional arrangement of atoms around the chiral center at the third position of the pyrrolidine ring. This precise stereocontrol is critical as biological systems, such as enzymes and receptors, are inherently chiral and often interact preferentially with one enantiomer of a drug molecule. The methoxy group at this position can act as a hydrogen bond acceptor and influence the molecule's polarity and metabolic stability. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, preventing its unwanted reactivity and allowing for controlled, sequential chemical transformations. It can be readily removed under acidic conditions, a common strategy in multi-step organic synthesis.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | PubChem CID: 12050278[2] |

| Molecular Weight | 201.26 g/mol | PubChem CID: 12050278[2] |

| IUPAC Name | tert-butyl (3S)-3-methoxypyrrolidine-1-carboxylate | PubChem CID: 12050278[2] |

| CAS Number | 550371-69-2 | PubChem CID: 12050278[2] |

| Appearance | Colorless to pale yellow oil (typical) | General Chemical Knowledge |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General Chemical Knowledge |

The molecular weight of 201.26 g/mol is a critical parameter for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of the corresponding hydroxyl precursor, (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. This precursor is commercially available and can be synthesized from L-hydroxyproline, a naturally occurring chiral amino acid. The following protocol outlines a standard and reliable method for this transformation.

Synthetic Workflow

Sources

Methodological & Application

The Strategic Application of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate in Asymmetric Synthesis: A Guide for Advanced Research

Introduction: The Architectural Advantage of a Substituted Pyrrolidine Scaffold

In the landscape of modern asymmetric synthesis, the quest for robust, selective, and versatile chiral building blocks is paramount. Chiral pyrrolidines have emerged as a cornerstone of this endeavor, finding widespread application as organocatalysts, chiral ligands for transition metals, and key intermediates in the synthesis of complex bioactive molecules.[1] This guide focuses on a particularly valuable, yet nuanced, member of this family: (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate .

The strategic placement of a methoxy group at the C3 position of the pyrrolidine ring, in conjunction with the stereodefined (S)-configuration, imparts unique electronic and steric properties. The methoxy group can act as a coordinating Lewis basic site, influencing the conformational rigidity of catalyst-substrate complexes and, consequently, the stereochemical outcome of a reaction. Furthermore, the bulky tert-butyloxycarbonyl (Boc) protecting group provides solubility in common organic solvents and can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This combination of features makes this compound a powerful tool for the discerning synthetic chemist.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for leveraging this chiral building block in asymmetric catalysis.

Core Application: Derivatization into Chiral Ligands for Palladium-Catalyzed Asymmetric Carboamination

A prime application of this compound is its use as a precursor for the synthesis of novel chiral ligands for transition metal catalysis. The deprotected (S)-3-methoxypyrrolidine can be readily elaborated into more complex structures, such as phosphine-containing ligands, that can effectively coordinate with metals like palladium and induce high levels of enantioselectivity in a variety of transformations.

One such powerful transformation is the palladium-catalyzed asymmetric carboamination of alkenes, which allows for the stereoselective construction of substituted pyrrolidines.[2][3] These motifs are prevalent in numerous natural products and pharmaceutical agents.[2][4] The following sections detail the synthesis of a chiral phosphine ligand derived from this compound and its subsequent application in an enantioselective carboamination reaction.

Diagram: Synthetic Workflow

Caption: Workflow for ligand synthesis and catalytic application.

Experimental Protocols

Part 1: Synthesis of a Chiral Phosphine Ligand from this compound

This protocol outlines a representative synthesis of a chiral phosphine ligand based on the (S)-3-methoxypyrrolidine scaffold. The procedure involves two key steps: the deprotection of the Boc group and the subsequent N-functionalization with a phosphine-containing moiety.

Step 1a: Boc Deprotection of this compound

This step liberates the secondary amine, making it available for further reaction.

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-3-methoxypyrrolidine.

-

Note: The resulting amine is often used in the next step without further purification.

-

-

Step 1b: Synthesis of the Chiral Phosphine Ligand

This step involves the coupling of the deprotected pyrrolidine with a suitable phosphine-containing electrophile. For this example, we will use 2-(diphenylphosphino)benzaldehyde.

-

Reagents and Materials:

-

Crude (S)-3-methoxypyrrolidine from Step 1a

-

2-(Diphenylphosphino)benzaldehyde

-

Sodium triacetoxyborohydride

-

1,2-Dichloroethane (DCE)

-